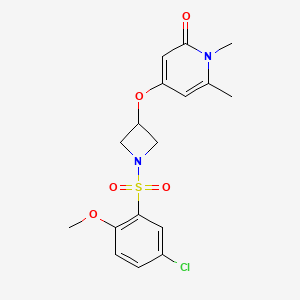
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H19ClN2O5S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, commonly referred to as the target compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₅S |
| Molecular Weight | 398.9 g/mol |
| CAS Number | 2034289-67-1 |
Synthesis
The synthesis of the compound typically involves several steps, starting with the formation of the azetidine ring followed by sulfonylation. The general synthetic route is as follows:
- Formation of Azetidine Ring : Cyclization of a suitable amine with an epoxide under basic conditions.
- Sulfonylation : Reaction with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
The biological activity of the compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity, while the azetidine and pyridinone moieties could influence pharmacokinetics and bioactivity. Potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It may act on specific receptors to modulate physiological responses.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that similar compounds exhibit significant anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including:
| Compound Type | Cancer Cell Line | IC₅₀ Value (μM) |
|---|---|---|
| N1-substituted 6-arylthiouracils | HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the target compound may also possess anticancer properties worth investigating further.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in studies focusing on myeloperoxidase (MPO), which is implicated in autoimmune and inflammatory disorders. Inhibitors of MPO have shown promise in reducing inflammation and oxidative stress.
Case Studies
Several case studies have explored compounds structurally related to the target compound:
- Inhibition of Myeloperoxidase : A study demonstrated that a related compound significantly inhibited MPO activity in human blood samples, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Another study evaluated a series of derivatives against MCF-7 breast cancer cells, revealing promising cytotoxic effects that warrant further exploration for the target compound .
特性
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-11-6-13(8-17(21)19(11)2)25-14-9-20(10-14)26(22,23)16-7-12(18)4-5-15(16)24-3/h4-8,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBKIPODUGRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














